molecular formula C24H20ClN6NaO6S B12724737 Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate CAS No. 85895-97-2

Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate

Cat. No.: B12724737
CAS No.: 85895-97-2
M. Wt: 579.0 g/mol
InChI Key: UXJFTTHZBKGMGU-UHFFFAOYSA-M
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Description

Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate is a complex organic compound with a diverse range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, an azo group, and a sulphonate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form N-(3-amino-4-methylphenyl)benzamide . This intermediate is then subjected to further reactions to introduce the pyrazole ring and the azo group, followed by sulphonation to obtain the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow processes. These processes involve the use of microreactor systems to control reaction conditions precisely, leading to higher yields and better selectivity . The use of continuous flow processes also allows for the scaling up of production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the azo group, leading to the formation of amines.

    Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield primary or secondary amines.

Scientific Research Applications

Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, the pyrazole ring can interact with kinases, while the azo group can undergo redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. The presence of the pyrazole ring, azo group, and sulphonate group makes it a versatile compound for various chemical and biological studies.

Properties

CAS No.

85895-97-2

Molecular Formula

C24H20ClN6NaO6S

Molecular Weight

579.0 g/mol

IUPAC Name

sodium;3-[[1-[4-[(4-amino-3-methylbenzoyl)amino]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-chloro-4-hydroxybenzenesulfonate

InChI

InChI=1S/C24H21ClN6O6S.Na/c1-12-9-14(3-8-19(12)26)23(33)27-15-4-6-16(7-5-15)31-24(34)21(13(2)30-31)29-28-20-11-17(38(35,36)37)10-18(25)22(20)32;/h3-11,21,32H,26H2,1-2H3,(H,27,33)(H,35,36,37);/q;+1/p-1

InChI Key

UXJFTTHZBKGMGU-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)C)N=NC4=C(C(=CC(=C4)S(=O)(=O)[O-])Cl)O)N.[Na+]

Origin of Product

United States

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